

5-Iodo-1,2,3-trimethoxybenzene Suzuki coupling protocol

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Compound of Interest

Compound Name: **5-Iodo-1,2,3-trimethoxybenzene**

Cat. No.: **B181185**

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An established method for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction, is a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical and materials science industries. This application note provides a detailed protocol for the Suzuki coupling of **5-Iodo-1,2,3-trimethoxybenzene** with various arylboronic acids. This reaction is pivotal for synthesizing substituted biaryl compounds, which are common scaffolds in biologically active molecules.

General Reaction Scheme

The Suzuki coupling reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide, catalyzed by a palladium complex in the presence of a base.^[1] The general scheme for the coupling of **5-Iodo-1,2,3-trimethoxybenzene** is depicted below:

*Figure 1: General scheme of the Suzuki coupling reaction of **5-Iodo-1,2,3-trimethoxybenzene** with an arylboronic acid.*

Application in Research and Drug Development

The trimethoxybenzene moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities. The ability to functionalize the 5-position of the 1,2,3-trimethoxybenzene core via Suzuki coupling allows for the generation of diverse libraries of biaryl compounds. These libraries are invaluable for structure-activity

relationship (SAR) studies in drug discovery programs, aiding in the optimization of lead compounds.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl iodides with arylboronic acids, providing a comparative overview of various catalytic systems. While specific data for **5-Iodo-1,2,3-trimethoxybenzene** is not extensively published, the data for analogous electron-rich aryl iodides serves as a strong predictive model for reaction performance.

Entry	Aryl Iodide	Arylboronic Acid	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Iodoanisole	Phenyl boronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄	Toluene/H ₂ O	100	12	>95
2	5-Iodovanillin	Phenyl boronic acid	Pd(OAc) ₂ (1)	None	lite IRA-400(OH)	H ₂ O/Ethanol	60	2	Not specified
3	Iodobenzene	Phenyl boronic acid	Pd/C (3)	None	K ₂ CO ₃	H ₂ O/Ethanol	80	0.17	100[2]
4	4-Iodoanisole	4-Methoxyphenylboronic acid	Pd/H-MOR	None	K ₂ CO ₃	H ₂ O/Ethanol	80	0.5	95[3]
5	General Aryl Iodide	General Arylboronic Acid	Na ₂ PdCl ₄ (10)	SSPhos (20)	K ₃ PO ₄	H ₂ O/Acetonitrile	37	24	86-94[4][5]

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of electron-rich aryl iodides, such as 5-iodovanillin.[6]

Materials:

- **5-Iodo-1,2,3-trimethoxybenzene**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) (or other suitable ligand)
- Potassium Carbonate (K_2CO_3) or Cesium Carbonate (Cs_2CO_3)
- Toluene
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Inert gas supply (Argon or Nitrogen)
- Separatory funnel
- Rotary evaporator

Procedure:

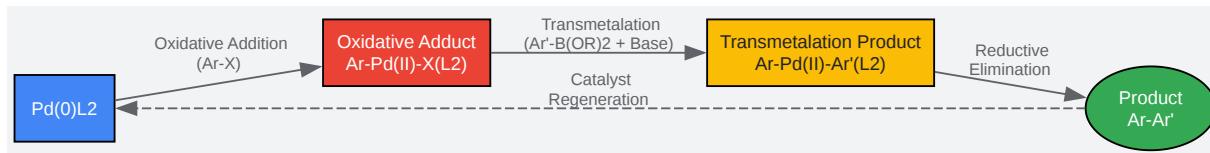
- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **5-Iodo-1,2,3-trimethoxybenzene** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K_2CO_3 , 2.0-3.0 equiv.).

- Catalyst and Ligand Addition: In a separate vial, weigh out the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 2-5 mol%) and ligand (e.g., PPh_3 , 4-10 mol%).
- Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of toluene and water) to the round-bottom flask. Bubble an inert gas (Argon or Nitrogen) through the mixture for 15-30 minutes to degas the solution.
- Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst and ligand to the reaction mixture.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and transfer it to a separatory funnel.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
 - Combine the organic layers and wash with brine.
 - Dry the combined organic extracts over anhydrous MgSO_4 or Na_2SO_4 .
 - Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure biaryl product.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction: oxidative addition, transmetalation, and reductive elimination.[7]

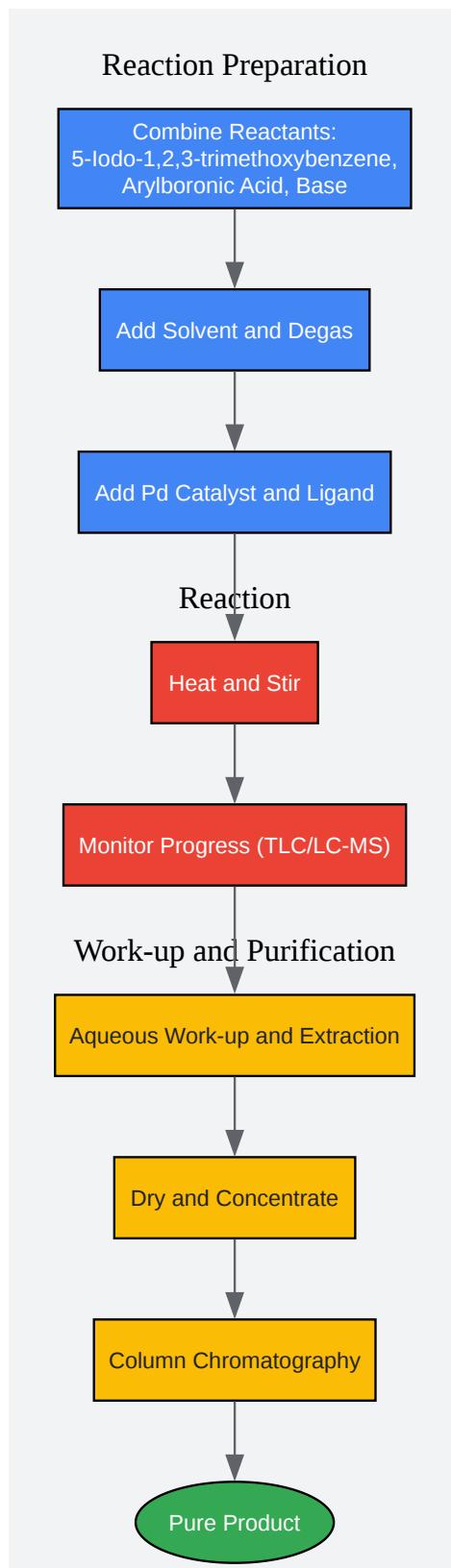


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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing the Suzuki coupling of **5-Iodo-1,2,3-trimethoxybenzene**.



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Caption: A typical experimental workflow for the Suzuki coupling reaction.

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